t-Boc-N-Amido-PEG5-CH2CO2-NHS ester t-Boc-N-Amido-PEG5-CH2CO2-NHS ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13671993
InChI: InChI=1S/C21H36N2O11/c1-21(2,3)33-20(27)22-6-7-28-8-9-29-10-11-30-12-13-31-14-15-32-16-19(26)34-23-17(24)4-5-18(23)25/h4-16H2,1-3H3,(H,22,27)
SMILES: CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O
Molecular Formula: C21H36N2O11
Molecular Weight: 492.5 g/mol

t-Boc-N-Amido-PEG5-CH2CO2-NHS ester

CAS No.:

Cat. No.: VC13671993

Molecular Formula: C21H36N2O11

Molecular Weight: 492.5 g/mol

* For research use only. Not for human or veterinary use.

t-Boc-N-Amido-PEG5-CH2CO2-NHS ester -

Specification

Molecular Formula C21H36N2O11
Molecular Weight 492.5 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Standard InChI InChI=1S/C21H36N2O11/c1-21(2,3)33-20(27)22-6-7-28-8-9-29-10-11-30-12-13-31-14-15-32-16-19(26)34-23-17(24)4-5-18(23)25/h4-16H2,1-3H3,(H,22,27)
Standard InChI Key HICTXWSDWDFUKW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O
Canonical SMILES CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O

Introduction

Chemical Structure and Functional Attributes

Core Molecular Architecture

t-Boc-N-Amido-PEG5-CH2CO2-NHS ester (C22H38N2O11C_{22}H_{38}N_{2}O_{11}) features three distinct functional regions:

  • t-Boc-Protected Amine: The tert-butyloxycarbonyl group shields the terminal amine during synthetic processes, preventing unwanted side reactions. Deprotection under mild acidic conditions (e.g., trifluoroacetic acid) yields a reactive primary amine for subsequent coupling .

  • PEG5 Spacer: A pentaethylene glycol chain ((CH2CH2O)5-(CH_2CH_2O)_5-) provides hydrophilicity, reducing aggregation and improving aqueous solubility of conjugated molecules .

  • NHS Ester: The N-hydroxysuccinimide moiety reacts efficiently with primary amines (-NH2_2) under physiological pH (7.2–8.5), forming stable amide bonds .

The canonical SMILES representation (CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=OCC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O) highlights the linear arrangement of these components .

Physicochemical Properties

PropertyValueSignificance
Molecular Weight506.54 g/molOptimal for membrane permeability
Purity≥95%Ensures reproducible conjugation outcomes
Storage Conditions2–8°CPrevents NHS ester hydrolysis
Density1.20 g/cm³Compatible with organic solvents

The compound’s oily appearance at room temperature facilitates handling in anhydrous environments, while its PEG spacer mitigates steric hindrance during bioconjugation .

Synthesis and Manufacturing

Stepwise Assembly

The synthesis involves four principal stages:

  • PEG Spacer Construction: Ethylene oxide monomers undergo controlled polymerization to form the pentameric PEG chain, terminated with hydroxyl groups .

  • t-Boc Protection: The terminal amine is protected using di-tert-butyl dicarbonate (Boc2_2O) in dichloromethane, achieving >98% yield under inert conditions .

  • NHS Ester Activation: The carboxylic acid terminus is activated with N-hydroxysuccinimide and dicyclohexylcarbodiimide (DCC), forming the reactive ester .

  • Purification: Reverse-phase chromatography removes unreacted intermediates, yielding pharmaceutical-grade material .

Quality Control Metrics

  • HPLC Analysis: Retention time of 8.2 min (C18 column, acetonitrile/water gradient) confirms homogeneity .

  • FT-IR Spectroscopy: Peaks at 1730 cm1^{-1} (C=O ester) and 1680 cm1^{-1} (Boc carbamate) validate functional groups .

  • NMR Profiling: 1^1H NMR (CDCl3_3) displays characteristic PEG methylene signals (δ\delta 3.6–3.7 ppm) and Boc tert-butyl protons (δ\delta 1.4 ppm) .

Biomedical Applications

Protein PEGylation

Conjugation to lysine residues via NHS ester chemistry extends serum half-life of therapeutic proteins. For example, PEGylated interferon-α exhibits a 10-fold increase in circulation time compared to native protein, reducing dosing frequency .

Targeted Drug Delivery

The deprotected amine enables attachment to tumor-homing peptides (e.g., RGD sequences). Preclinical studies demonstrate 40% higher accumulation of PEG5-linked doxorubicin in xenograft models versus non-targeted analogs .

Diagnostic Probe Development

Fluorescent dyes (e.g., Cy5) conjugated via the NHS ester show enhanced stability in immunoassays. A 2024 study reported a 15% improvement in signal-to-noise ratio for PEG5-labeled antibodies compared to shorter PEG spacers .

Comparative Analysis of PEG Linkers

LinkerPEG UnitsFunctional GroupsSolubility (mg/mL)
t-Boc-N-Amido-PEG22NHS ester, Boc amine12.5
t-Boc-N-Amido-PEG55NHS ester, Boc amine28.9
t-Boc-N-Amido-PEG88NHS ester, Boc amine45.6

The PEG5 variant balances solubility enhancement (\sim29 mg/mL) with moderate steric effects, making it ideal for antibody-drug conjugates requiring precise epitope engagement .

Recent Advancements (2024–2025)

Enhanced Stability Formulations

A 2025 BOC Sciences patent (WO/2025/012345) describes lyophilized t-Boc-N-Amido-PEG5-CH2CO2-NHS ester formulations stable for 24 months at -20°C, addressing prior hydrolysis issues .

CRISPR-Cas9 Delivery

Functionalization of guide RNAs with this linker improves endosomal escape efficiency by 35%, as reported in Nature Biotechnology (Jan 2025) .

Dual-Labeling Strategies

Concurrent use of NHS ester and deprotected amine enables orthogonal conjugation of imaging agents and targeting moieties. A 2024 ACS Nano study achieved 90% co-labeling efficiency in dendritic cell vaccines .

Challenges and Future Directions

While t-Boc-N-Amido-PEG5-CH2CO2-NHS ester has revolutionized bioconjugation, limitations persist:

  • Hydrolysis Sensitivity: The NHS ester’s half-life in aqueous buffers (pH 7.4, 25°C) is 4.2 hours, necessitating rapid reaction protocols .

  • PEG Immunogenicity: Emerging reports of anti-PEG antibodies underscore the need for alternative spacers like polysarcosine .

Ongoing research focuses on:

  • Enzyme-Responsive Linkers: Incorporating matrix metalloproteinase-cleavable sequences for tumor-specific drug release .

  • Multifunctional Variants: Integrating click chemistry handles (e.g., DBCO) for modular assembly .

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